molecular formula C8H15NO2 B1525007 1-(3-Hydroxybutyl)pyrrolidin-2-one CAS No. 73486-66-5

1-(3-Hydroxybutyl)pyrrolidin-2-one

Cat. No. B1525007
CAS RN: 73486-66-5
M. Wt: 157.21 g/mol
InChI Key: WKKDYSBMGASIMF-UHFFFAOYSA-N
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Description

1-(3-Hydroxybutyl)pyrrolidin-2-one is a cyclic amide compound with the chemical formula C8H15NO2 . It has a molecular weight of 157.21 . The IUPAC name for this compound is 1-(3-hydroxybutyl)-2-pyrrolidinone . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved through the (3 + 2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with the appropriate isocyanates .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of 1-(3-Hydroxybutyl)pyrrolidin-2-one is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

1-(3-Hydroxybutyl)pyrrolidin-2-one is an oil at room temperature .

Scientific Research Applications

Maillard Reaction Studies

In research on Maillard reactions, a study found that a compound similar to 1-(3-Hydroxybutyl)pyrrolidin-2-one, N-methyl-2-(hydroxymethyl)pyrrole, and its derivatives were identified as products in specific Maillard reaction systems. These compounds have potential significance in melanoidin formation, which is crucial in understanding food chemistry and biochemistry (Tressl et al., 1998).

DNA Binding Studies

A study involving pyrrole-imidazole polyamides, which are related to 1-(3-Hydroxybutyl)pyrrolidin-2-one, demonstrated their binding properties to DNA sequences. This research is significant in understanding how certain compounds can recognize and bind to DNA, influencing gene expression and providing potential therapeutic applications (Wen Zhang, T. Bando, & H. Sugiyama, 2006).

Studies on Peptide Binding to DNA

Research on the peptide pyridine-2-carboxamidonetropsin, which shares structural similarities with 1-(3-Hydroxybutyl)pyrrolidin-2-one, revealed its binding to the minor groove of DNA. This finding is crucial in developing drugs targeting specific DNA sequences, offering potential in cancer therapy and genetic disease treatment (M. Mrksich & P. Dervan, 1993).

Synthesis of Medicinal Molecules

A study highlighted the importance of pyrrolidin-2-ones in the synthesis of new medicinal molecules. This research underscores the role of compounds like 1-(3-Hydroxybutyl)pyrrolidin-2-one in pharmaceutical development, especially in creating molecules with improved biological activity (D. D. Rubtsova et al., 2020).

Electrospray-Ionization Mass Spectrometry

Research using electrospray-ionization mass spectrometry on related compounds showed its application in understanding the structure and behavior of complex molecules, which is crucial in fields like proteomics and metabolomics (Wenqing Hu, E. Reder, & M. Hesse, 1996).

Synthesis of Antibiotics

A study described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in creating antibiotics, highlighting the relevance of structurally similar compounds in developing new antibacterial agents (T. Fleck et al., 2003).

Studies on Oxidative Cleavage of Peptides

Investigations into the oxidative cleavage of prolyl peptides and the formation of compounds like 1-(3-Hydroxybutyl)pyrrolidin-2-one from proline analogues provided insights into peptide degradation and amino acid modifications, crucial for understanding protein aging and diseases related to oxidative stress (K. Uchida, Y. Kato, & S. Kawakishi, 1990).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The pyrrolidine ring, which is a part of 1-(3-Hydroxybutyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(3-hydroxybutyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)4-6-9-5-2-3-8(9)11/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKDYSBMGASIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxybutyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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